molecular formula C10H12O2 B034048 Isochavibetol CAS No. 19784-98-6

Isochavibetol

Cat. No. B034048
CAS RN: 19784-98-6
M. Wt: 164.2 g/mol
InChI Key: LHJZSWVADJCBNI-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isochavibetol is a member of the class of compounds known as methoxyphenols . Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety . The molecular formula of Isochavibetol is C10H12O2 .


Synthesis Analysis

The synthesis of Isochavibetol involves the conversion of safrol into a mixture of the isomeric phenols, isochavibetol and isoeugenol . This process involves methylation, heating in a weak acid solution, and oxidation .


Molecular Structure Analysis

The molecular structure of Isochavibetol is characterized by a molecular formula of C10H12O2 . It has an average mass of 164.201 Da and a monoisotopic mass of 164.083725 Da .


Physical And Chemical Properties Analysis

Isochavibetol is slightly soluble in water and is a very weakly acidic compound . Its molecular weight is 164.2011 .

Scientific Research Applications

Isoflavones in Bone Health

  • Collagen and Bone Matrix Improvement : A study found that isoflavones, similar in structure to Isochavibetol, improved bone formation in diabetic rats. They increased the formation of glycosaminoglycans and collagen I, contributing to the reduction of bone loss in these animals (Carbonel et al., 2020).

Diabetes Research and Treatment

  • Renoprotective Effects in Diabetes : Isochavibetol-related compounds, specifically isorhamnetin, were found to have protective effects on the kidneys in type 2 diabetic rats. This study indicates the potential of isochavibetol and its derivatives in mitigating diabetic complications (Qiu et al., 2016).
  • Antidiabetic and Hypolipidemic Activity : Research on Helicteres isora, which contains compounds structurally related to isochavibetol, demonstrated significant reduction in plasma glucose and triglyceride levels in diabetic models, suggesting the potential of isochavibetol in diabetes management (Chakrabarti et al., 2002).
  • Insulin Resistance and Adipocytes : Isoorientin, a compound similar to isochavibetol, was found to reverse TNF-α-induced insulin resistance in adipocytes, which is significant for understanding the role of isochavibetol in diabetes treatment (Alonso-Castro et al., 2012).

Synthesis and Biogenesis

  • Synthesis from Isochavibetol : Earlier research showed that asarone could be synthesized from isochavibetol, highlighting the chemical versatility and potential applications of isochavibetol in various syntheses (Seshadri & Thiruvengadam, 1950).

properties

IUPAC Name

2-methoxy-5-[(E)-prop-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-4-8-5-6-10(12-2)9(11)7-8/h3-7,11H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJZSWVADJCBNI-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isochavibetol

CAS RN

501-20-2
Record name Isochavibetol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-methoxy-5-(1-propenyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.201
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOCHAVIBETOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6ECE44D0E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isochavibetol
Reactant of Route 2
Isochavibetol
Reactant of Route 3
Reactant of Route 3
Isochavibetol
Reactant of Route 4
Reactant of Route 4
Isochavibetol
Reactant of Route 5
Reactant of Route 5
Isochavibetol
Reactant of Route 6
Reactant of Route 6
Isochavibetol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.